Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate is a chemical compound with the CAS Number: 1060814-82-5. It has a molecular weight of 199.64 . The IUPAC name for this compound is ethyl (5-chloro-2-pyridinyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored sealed in a dry environment at room temperature .Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate is not fully understood. However, it is believed to act as a catalyst in the formation of various compounds. It is also believed to interact with various molecules, such as proteins and nucleic acids, which may result in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to interact with various molecules, such as proteins and nucleic acids, which may result in the formation of new compounds. In addition, this compound may be able to modulate the activity of enzymes, which may lead to changes in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate in laboratory experiments is its high solubility in various solvents, such as methanol, ethanol, and water. This allows for the synthesis of a wide range of compounds in high yield. In addition, this compound is relatively stable, which makes it suitable for use in long-term experiments. However, this compound is not suitable for use in some reactions, such as those involving nucleophiles or electrophiles.
Future Directions
The future of Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate in scientific research and laboratory experiments is promising. It has already been used in the synthesis of a wide range of compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory agents. In addition, this compound has the potential to be used in the development of new drug delivery systems, such as liposomes and nanocapsules. Furthermore, this compound may be able to modulate the activity of enzymes, which may lead to changes in biochemical and physiological processes. Finally, this compound may be used in the synthesis of new materials, such as polymers and polysaccharides.
Synthesis Methods
Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate is synthesized through a process known as the Mitsunobu reaction. This reaction involves the reaction of an alcohol with an acid chloride in the presence of a base, such as pyridine or triethylamine. The reaction produces the desired product in high yield and can be used to synthesize a variety of compounds.
Scientific Research Applications
Ethyl 2-(5-chloropyridin-2-YL)-2,2-difluoroacetate is widely used in scientific research and laboratory experiments. It has been used in the synthesis of a variety of compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory agents. It is also used as a catalyst in various reactions, such as the synthesis of polymers and the synthesis of polysaccharides. In addition, this compound is used in the synthesis of a variety of drug delivery systems, such as liposomes and nanocapsules.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2-(5-chloropyridin-2-yl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJAYNOEOGWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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